Cas no 24863-70-5 (1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester)

24863-70-5 structure
Nome do Produto:1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester
- methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate
- (3-oxo-2-pentyl-cyclopent-1-enyl)-acetic acid methyl ester
- AC1L3KEF
- AC1Q6CBV
- AG-E-74687
- AR-1J6393
- CTK1A5729
- dehydrohedione
- dehydrohedione(R)
- methyl 3-oxo-2-penty
- Methyl 3-oxo-2-pentyl-1-cyclopentane-1-acetate
- methyl 3-oxo-2-pentylcyclopent-1-ene-1-acetate
- methyl(2-pentyl-3-keto-1-cyclopentenyl-)acetate
- methyl(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- SureCN2142693
- 24863-70-5
- NS00007225
- methyl2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- GJYFXPRHTPSOMM-UHFFFAOYSA-N
- SCHEMBL2142693
- methyl 3-oxo-2-pentyl-1-cyclopentene-acetate
- EC 607-449-7
- methyl (2-pentyl-3-keto-1-cyclopentenyl-)acetate
- methyl 2-(3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- methyl-3-oxo-2-pentyl-1-cyclopentene-acetate
- methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate
- DTXSID10179574
-
- Inchi: InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h3-9H2,1-2H3
- Chave InChI: GJYFXPRHTPSOMM-UHFFFAOYSA-N
- SMILES: CCCCCC1C(=O)CCC=1CC(OC)=O
Propriedades Computadas
- Massa Exacta: 224.1413
- Massa monoisotópica: 224.141
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 7
- Complexidade: 302
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 17
- XLogP3: 2.3
- Superfície polar topológica: 43.4Ų
Propriedades Experimentais
- Densidade: 1.023
- Ponto de ebulição: 327.5 °C at 760 mmHg
- Ponto de Flash: 141.6 °C
- Índice de Refracção: 1.475
- PSA: 43.37
- LogP: 2.78930
1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester Literatura Relacionada
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
24863-70-5 (1-Cyclopentene-1-acetic acid, 3-oxo-2-pentyl-, methyl ester) Produtos relacionados
- 2172033-43-9({1-(1-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1432754-59-0(4-Bromo-8-(difluoromethoxy)quinoline)
- 380430-76-2((3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one)
- 922058-73-9(2,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 1803447-83-7(5-Bromo-2-chloro-3-cyano-4-(trifluoromethoxy)pyridine)
- 2034525-48-7(2-(1,3-benzothiazol-2-ylsulfanyl)-1-3-(pyridin-4-yloxy)piperidin-1-ylethan-1-one)
- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)
- 2680889-22-7(5-{(tert-butoxy)carbonyl(1-methylpiperidin-4-yl)amino}furan-2-carboxylic acid)
- 2138134-14-0(N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine)
- 112888-56-9(5-(N-tert-butoxycarbonyl-N-methylamino)picolinic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
